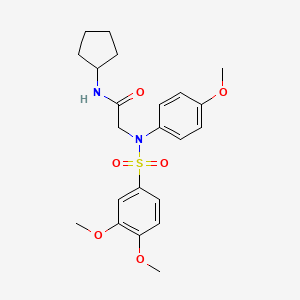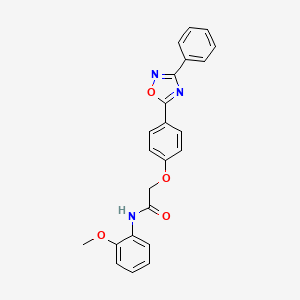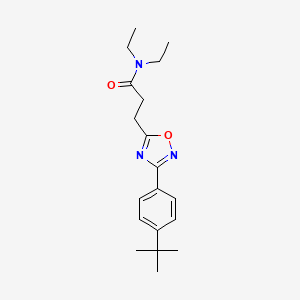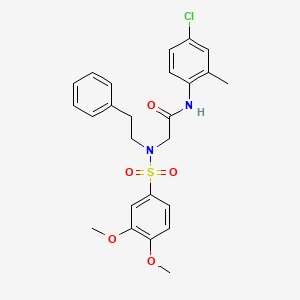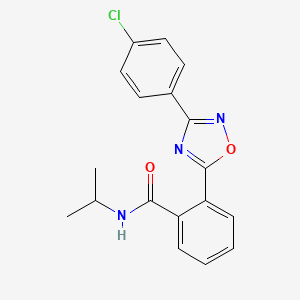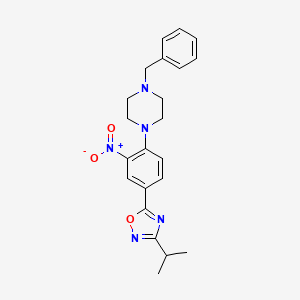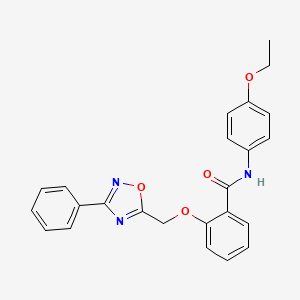
N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide, also known as EPOB, is a chemical compound that has gained significant attention in the field of scientific research. EPOB is a small molecule that has been synthesized to act as a modulator of the Wnt signaling pathway. This pathway plays a crucial role in various biological processes, including cell proliferation, differentiation, and apoptosis. The modulation of this pathway has been linked to several diseases, including cancer, Alzheimer's disease, and osteoporosis.
作用机制
N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide modulates the Wnt signaling pathway by binding to the protein Dishevelled (Dvl). Dvl is a key component of the Wnt signaling pathway, and its activation leads to the stabilization of β-catenin, which is a transcriptional co-activator. N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been shown to inhibit the interaction between Dvl and Axin, which leads to the destabilization of β-catenin and the inhibition of the Wnt signaling pathway.
Biochemical and Physiological Effects:
N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been shown to have several biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells in vitro and in vivo. It has also been shown to inhibit the formation of amyloid-β plaques in animal models of Alzheimer's disease. N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has also been shown to increase bone density in animal models of osteoporosis.
实验室实验的优点和局限性
N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it suitable for in vitro and in vivo studies. It is also a specific modulator of the Wnt signaling pathway, which makes it a valuable tool for studying this pathway. However, N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in certain experimental conditions. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
未来方向
There are several future directions for research on N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide. One direction is to study its potential therapeutic applications in more detail. N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has shown promise in the treatment of cancer, Alzheimer's disease, and osteoporosis, and further research is needed to determine its efficacy in these diseases. Another direction is to study the mechanism of action of N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide in more detail. While it is known that N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide modulates the Wnt signaling pathway by binding to Dvl, the exact mechanism of action is not fully understood. Finally, there is a need to develop more effective formulations of N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide that can improve its solubility and increase its half-life in vivo.
合成方法
The synthesis of N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide involves a multi-step process that includes the reaction of 4-ethoxyaniline with 2-bromo-5-iodophenol, followed by the reaction of the resulting intermediate with 3-phenyl-1,2,4-oxadiazole-5-carbaldehyde. The final step involves the reaction of the intermediate with benzoyl chloride to yield N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide. This synthesis method has been reported in a study published by the Journal of Organic Chemistry in 2010.
科学研究应用
N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been extensively studied for its potential therapeutic applications. It has been shown to have a significant effect on the Wnt signaling pathway, which makes it a promising candidate for the treatment of various diseases. N-(4-ethoxyphenyl)-2-((3-phenyl-1,2,4-oxadiazol-5-yl)methoxy)benzamide has been studied for its potential use in the treatment of cancer, Alzheimer's disease, and osteoporosis. It has also been shown to have a neuroprotective effect in animal models of Parkinson's disease.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O4/c1-2-29-19-14-12-18(13-15-19)25-24(28)20-10-6-7-11-21(20)30-16-22-26-23(27-31-22)17-8-4-3-5-9-17/h3-15H,2,16H2,1H3,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEJSGPQPEJAOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2OCC3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(2-(4-(benzo[d][1,3]dioxol-5-yl)piperazin-1-yl)pyridin-3-yl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole](/img/structure/B7706255.png)

![4-chloro-N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7706264.png)


